Axitinib-13CD3 is a stable isotope-labeled analogue of axitinib, which is a potent tyrosine kinase inhibitor primarily used in the treatment of advanced renal cell carcinoma. The compound is characterized by the incorporation of carbon-13 and deuterium isotopes, enhancing its utility in pharmacokinetic studies and metabolic profiling. The chemical formula for Axitinib-13CD3 is with a molecular weight of approximately 390.48 g/mol .
Axitinib-13CD3 is synthesized from the parent compound axitinib, which was originally developed by Pfizer and is marketed under the brand name Inlyta. The stable isotopes incorporated into the molecule allow for precise tracking and quantification in biological systems, making it a valuable tool in pharmaceutical research .
Axitinib-13CD3 falls under the category of pharmaceutical compounds known as tyrosine kinase inhibitors. These compounds are designed to interfere with the action of enzymes known as tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell division and growth. Axitinib specifically targets vascular endothelial growth factor receptors (VEGFR), which are implicated in tumor angiogenesis .
The synthesis of Axitinib-13CD3 typically involves isotopic labeling techniques that incorporate carbon-13 and deuterium into the axitinib structure. This can be achieved through various chemical reactions, including:
The synthesis may involve several steps, including:
Axitinib-13CD3 can participate in various chemical reactions similar to those of its parent compound. These reactions may include:
The reactions are typically monitored using mass spectrometry or nuclear magnetic resonance spectroscopy, which can effectively differentiate between isotopically labeled and non-labeled compounds due to their unique mass signatures .
Axitinib functions primarily as a selective inhibitor of vascular endothelial growth factor receptors (VEGFR). By inhibiting these receptors, Axitinib disrupts angiogenesis—the process through which tumors develop their blood supply—thereby inhibiting tumor growth.
Research indicates that Axitinib binds to VEGFR with high affinity, blocking downstream signaling pathways involved in cellular proliferation and survival. This mechanism is crucial for its therapeutic effects in treating renal cell carcinoma .
These properties make Axitinib-13CD3 suitable for various analytical applications, particularly in pharmacokinetics and drug metabolism studies .
Axitinib-13CD3 is primarily used in scientific research, particularly for:
The incorporation of stable isotopes enhances the accuracy and reliability of these studies, providing critical insights into drug behavior within biological systems.
Isotopically labeled kinase inhibitors like Axitinib-13CD3 serve as indispensable tools in modern drug development. Their applications span three key areas:
Table 1: Pharmacokinetic Properties of Axitinib vs. Axitinib-13CD3
Parameter | Axitinib | Axitinib-13CD3 | Analytical Utility |
---|---|---|---|
Molecular Weight | 386.47 g/mol | 390.48 g/mol | Detection at m/z 387 vs. 391 in MS |
Plasma Protein Binding | >99% (albumin/α1-glycoprotein) | Identical to axitinib | No isotopic effect on distribution |
Major Metabolism | CYP3A4 oxidation, UGT1A1 conjugation | Same pathways, distinguishable metabolites | Metabolic soft-spot identification |
Half-life | 2.5–6.1 hours | Equivalent | Validates isotopic stability in vivo |
ADME Profiling and Tracer Applications
Axitinib-13CD3 excels in absorption, distribution, metabolism, and excretion (ADME) studies. Its isotopic label remains stable under physiological conditions, ensuring reliable data. Key applications include:
Table 2: Key Applications of Axitinib-13CD3 in Drug Development
Application | Protocol | Outcome Metrics |
---|---|---|
Metabolic Stability Assay | Incubation with human hepatocytes + LC-HRMS | Intrinsic clearance; metabolite structure ID |
Reaction Phenotyping | CYP isoform-specific inhibitors + Axitinib-13CD3 | Fraction metabolized by CYP3A4 vs. CYP1A2/CYP2C19 |
Transporter Studies | Caco-2 cells + bidirectional transport assay | Apparent permeability; P-gp efflux ratio |
Protein Binding | Equilibrium dialysis + MS detection | Free fraction in plasma vs. tissue homogenates |
Mechanistic Insights into Kinase Inhibition
The preserved bioactivity of Axitinib-13CD3 (IC50: VEGFR2 = 0.2 nM) enables functional studies [2] [6]:
Evolution of Synthesis Methods
The development of Axitinib-13CD3 reflects advances in isotopologue synthesis:
Strategic Advantages of 13C/Deuterium Labeling
The N-methyl-13CD3 group was selected for its:
Table 3: Isotopic Enrichment Specifications of Axitinib-13CD3
Isotope | Atom % Enrichment | Analytical Method | Significance |
---|---|---|---|
13C | 99% | High-Resolution MS | Ensures reliable mass shift for detection |
D | 98% | 2H-NMR | Minimizes natural abundance H contamination |
Chemical Purity | 97.8–98.0% | HPLC-UV | Reduces interference in biological assays |
Comprehensive Compound Listing
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8